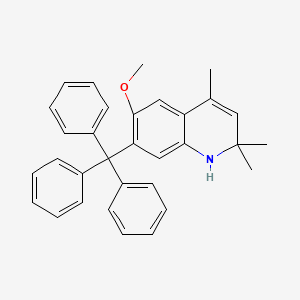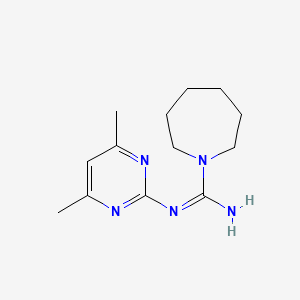![molecular formula C21H20N2O2 B11034998 4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11034998.png)
4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple fused rings and a spiro junction. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these synthetic routes include various amines, aldehydes, and catalysts that facilitate the formation of the spiro junction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted spiro compounds with potential biological activities.
Scientific Research Applications
4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and structural properties.
Mechanism of Action
The mechanism of action of 4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another compound with a similar spiro structure, known for its aroma-active properties.
3,4-Dihydro-2H-pyran: A compound used as an intermediate in organic synthesis, known for its protective group properties.
Uniqueness
4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its complex spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9',11',11'-trimethylspiro[1,4-dihydro-3,1-benzoxazine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2'-one |
InChI |
InChI=1S/C21H20N2O2/c1-13-11-20(2,3)23-18-15(13)8-6-9-16(18)21(19(23)24)22-17-10-5-4-7-14(17)12-25-21/h4-11,22H,12H2,1-3H3 |
InChI Key |
GOYQVEVXSLQGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)NC5=CC=CC=C5CO4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-oxoethyl)benzamide](/img/structure/B11034917.png)
![Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11034923.png)
![N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine](/img/structure/B11034929.png)
![N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11034932.png)
![1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B11034938.png)

![N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11034946.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide](/img/structure/B11034952.png)
![(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11034953.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11034961.png)
![Methyl 5-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11034969.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
![7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide](/img/structure/B11034999.png)
